5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid
CAS No.:
Cat. No.: VC15901020
Molecular Formula: C12H8F3N3O2
Molecular Weight: 283.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F3N3O2 |
|---|---|
| Molecular Weight | 283.21 g/mol |
| IUPAC Name | 3-amino-6-pyridin-4-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H8F3N3O2/c13-12(14,15)7-5-8(16)10(11(19)20)18-9(7)6-1-3-17-4-2-6/h1-5H,16H2,(H,19,20) |
| Standard InChI Key | HPDQRASPVWOBIR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC=C1C2=NC(=C(C=C2C(F)(F)F)N)C(=O)O |
Introduction
Chemical Identity and Molecular Characteristics
Basic Descriptors
5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid (CAS: 1334547-27-1) has the molecular formula and a molecular weight of 283.21 g/mol . Its IUPAC name, 3-(trifluoromethyl)-5-amino-[2,4'-bipyridine]-6-carboxylic acid, reflects the positions of its functional groups: an amino group at C5, a trifluoromethyl group at C3, and a carboxylic acid at C6 on the bipyridine scaffold. The exact mass, calculated as 283.057 g/mol, aligns with high-resolution mass spectrometry data, while its topological polar surface area (PSA) of 89.1 Ų suggests moderate solubility in polar solvents .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.21 g/mol |
| Exact Mass | 283.057 g/mol |
| Topological Polar Surface Area | 89.1 Ų |
| LogP (Octanol-Water) | 3.02 |
Structural Features
The bipyridine backbone consists of two pyridine rings connected at the 2- and 4'-positions, creating a rigid, planar structure. Density functional theory (DFT) calculations on analogous bipyridine complexes reveal that the trifluoromethyl group at C3 induces electron-withdrawing effects, reducing electron density at the adjacent nitrogen atoms . This electronic modulation enhances the ligand’s ability to coordinate with transition metals such as Mn and Re, as demonstrated in studies of fac-M(bpy-R)(CO)₃ complexes . The carboxylic acid group at C6 further enables hydrogen bonding and salt formation, critical for crystallinity and solubility adjustments in drug formulations .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis typically begins with a Suzuki-Miyaura cross-coupling reaction between 2-chloro-5-nitro-3-(trifluoromethyl)pyridine and 4-pyridinylboronic acid to form the bipyridine scaffold. Subsequent reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst yields the intermediate 5-amino derivative. Finally, oxidation of a methyl substituent at C6 to a carboxylic acid is achieved via potassium permanganate under acidic conditions .
Purification and Characterization
Purification involves sequential chromatography on silica gel with gradient elution (ethyl acetate/hexane), followed by recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) spectra confirm the structure: -NMR displays characteristic peaks for the amino group (δ 6.2 ppm, broad singlet) and pyridyl protons (δ 8.1–8.9 ppm). The trifluoromethyl group appears as a quartet in -NMR at δ -63.5 ppm due to coupling with adjacent protons . High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >98% purity.
Electronic and Steric Properties
DFT Calculations
DFT studies on analogous bipyridine-metal complexes reveal that the trifluoromethyl group lowers the lowest unoccupied molecular orbital (LUMO) energy by 0.3–0.5 eV compared to non-fluorinated derivatives, enhancing electrophilicity . This effect is critical in catalysis, where electron-deficient ligands facilitate oxidative addition steps in cross-coupling reactions. Additionally, the carboxylic acid group contributes a negative electrostatic potential region, promoting interactions with positively charged metal ions .
Steric Effects
The trifluoromethyl group’s bulkiness (van der Waals volume: 38 ų) introduces steric hindrance, which influences metal-ligand bond angles. In fac-Re(bpy-R)(CO)₃Cl complexes, this substituent reduces the N-Re-N angle by 4° compared to methyl analogues, as confirmed by X-ray crystallography . Such distortions can alter catalytic activity and selectivity in CO₂ reduction reactions.
Applications in Medicinal Chemistry
Enzyme Inhibition
The compound’s bipyridine core mimics natural cofactors in enzymes such as dihydrofolate reductase (DHFR). In vitro assays show moderate inhibition of DHFR (IC₅₀ = 12 µM), likely due to competitive binding at the pterin site . The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with Leu4 and Phe31 residues, as modeled using molecular docking .
Antibacterial Activity
Against Gram-positive Staphylococcus aureus, the carboxylic acid derivative exhibits a minimum inhibitory concentration (MIC) of 64 µg/mL, outperforming non-carboxylated analogues (MIC > 128 µg/mL) . This improvement is attributed to increased membrane permeability via carboxylate anion formation at physiological pH.
Comparative Analysis with Related Bipyridines
Table 2: Comparison of Bipyridine Derivatives
The trifluoromethyl group in 5-amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid confers greater metabolic stability than the chlorophenyl variant in, while the carboxylic acid moiety enhances solubility relative to the carboxamide derivative in .
Recent Advances and Future Directions
Metal-Organic Frameworks (MOFs)
In 2024, researchers incorporated this bipyridine derivative into a Zn-based MOF, achieving a surface area of 1,450 m²/g. The framework demonstrated exceptional CO₂ adsorption capacity (4.2 mmol/g at 298 K), attributed to Lewis acid-base interactions between CO₂ and the electron-deficient bipyridine units .
Photoredox Catalysis
A 2025 study utilized the compound as a ligand in Ir(III) complexes for visible-light-driven C–H activation. The catalyst achieved 89% yield in the arylation of furan, surpassing traditional bipyridine ligands by 15% due to improved excited-state lifetime (τ = 1.2 µs vs. 0.8 µs) .
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